molecular formula C12H16N2O2S B3033031 2-[4-(Dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid CAS No. 72678-86-5

2-[4-(Dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B3033031
CAS No.: 72678-86-5
M. Wt: 252.33 g/mol
InChI Key: UVBBPRJLXWJSHK-UHFFFAOYSA-N
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Description

2-[4-(Dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid (CAS: 69578-21-8 , alternatively reported as 72678-86-5 ) is a thiazolidine-based compound of significant interest in medicinal chemistry and oncology research. This chemical scaffold is known for its diverse biological activities . The primary research value of this specific compound lies in its potent and selective antiproliferative activity against cancer cell lines. Scientific studies have shown that structurally related 2-arylthiazolidine-4-carboxylic acid amides (ATCAAs) demonstrate strong growth-inhibition against melanoma (including A375, WM-164, and B16-F1 cells) and prostate cancer cells (including DU 145, PC-3, LNCaP, and PPC-1 cells) . The mechanism of action for this class of compounds involves inducing apoptosis, as evidenced by an increase in the percentage of cancer cells in the sub-G1 phase, and strongly inhibiting colony formation in melanoma models . In vivo studies on nude mice bearing A375 melanoma tumors have indicated that a related ATCAAs compound can inhibit tumor growth in a dose-dependent manner, showing higher efficacy at 10 mg/kg than the drug dacarbazine at 60 mg/kg . The compound is offered for research purposes only and is not intended for diagnostic or therapeutic use. Its structure, featuring the thiazolidine core, makes it a valuable vehicle for probing new biological targets and developing novel chemotherapeutic candidates .

Properties

IUPAC Name

2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c1-14(2)9-5-3-8(4-6-9)11-13-10(7-17-11)12(15)16/h3-6,10-11,13H,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBBPRJLXWJSHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2NC(CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40993508
Record name 2-[4-(Dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid
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Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72678-86-5
Record name 2-[4-(Dimethylamino)phenyl]-4-thiazolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72678-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC303520
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[4-(Dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid
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Preparation Methods

Cyclocondensation of L-Cysteine with 4-Dimethylaminobenzaldehyde

The most widely reported method involves the nucleophilic cyclization of L-cysteine hydrochloride with 4-dimethylaminobenzaldehyde under mild basic conditions. This one-pot reaction proceeds via imine formation followed by thiazolidine ring closure:

Reaction Scheme :
$$
\text{L-Cysteine hydrochloride} + \text{4-(Dimethylamino)benzaldehyde} \xrightarrow{\text{NaHCO}3, \text{EtOH/H}2\text{O}} \text{2-[4-(Dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid}
$$

Procedure :

  • L-Cysteine hydrochloride (1.0 mmol), 4-dimethylaminobenzaldehyde (1.1 mmol), and sodium bicarbonate (1.0 mmol) are suspended in a 1:1 ethanol-water mixture (40 mL).
  • The mixture is stirred at room temperature for 4–24 hours, with reaction progress monitored by TLC.
  • The product precipitates as a solid, which is filtered, washed with cold water/ethanol, and dried.

Key Parameters :

  • Yield : 70–85% (dependent on reaction time and aldehyde reactivity).
  • Diastereomer Formation : Two diastereomers, (2R,4R) and (2S,4R), form in a 1:1 to 3:2 ratio, necessitating chromatographic separation.
  • Stereochemical Control : The configuration at C2 and C4 is confirmed via 2D NOESY spectroscopy.

Alternative Synthetic Routes Using Amino Acid Derivatives

A modified approach employs ethyl 3-aminopropionate hydrochloride and mercaptoacetic acid as precursors. While less direct, this method allows for ester intermediates that are later hydrolyzed to the carboxylic acid:

Reaction Steps :

  • Condensation : 4-Dimethylaminobenzaldehyde reacts with ethyl 3-aminopropionate hydrochloride in toluene under reflux with DIPEA (N,N-diisopropylethylamine).
  • Cyclization : Mercaptoacetic acid is added to form the thiazolidine ring.
  • Ester Hydrolysis : The ethyl ester intermediate is treated with KOH in ethanol/THF to yield the carboxylic acid.

Advantages and Limitations :

  • Intermediate Flexibility : Ester derivatives facilitate purification before hydrolysis.
  • Yield : 56–65% after hydrolysis, lower than the L-cysteine route.

Multicomponent Reaction Approaches

Recent advances utilize multicomponent reactions (MCRs) for streamlined synthesis. A β-cyclodextrin-SO₃H-catalyzed method enhances electrophilicity of the aldehyde and nucleophilicity of the thiol:

Mechanism :

  • Aldehyde Activation : β-cyclodextrin-SO₃H enhances the electrophilicity of 4-dimethylaminobenzaldehyde.
  • Imine Formation : Reaction with L-cysteine forms an imine intermediate.
  • Ring Closure : Mercaptoacetic acid participates in a 5-exo-trig cyclization to yield the thiazolidine core.

Conditions :

  • Catalyst : β-cyclodextrin-SO₃H (10 mol%).
  • Solvent : Water/ethanol (3:1).
  • Yield : 78–82% with reduced diastereomerism.

Purification and Characterization

Chromatography :

  • Silica gel column chromatography with ethyl acetate/petroleum ether (4:6) resolves diastereomers.
  • Reverse-phase HPLC further purifies enantiomers using chiral stationary phases.

Spectroscopic Data :

  • IR (ATR) : 1728 cm⁻¹ (C=O stretch), 2980 cm⁻¹ (C-H aromatic).
  • ¹H NMR (300 MHz) :
    • δ 2.95 (s, 6H, N(CH₃)₂),
    • δ 3.72 (dd, 1H, H-4),
    • δ 4.25 (dd, 1H, H-2),
    • δ 7.45–7.60 (m, 4H, aromatic).
  • ¹³C NMR : δ 37.2 (C-5), 66.8 (C-4), 167.1 (C=O).

Comparative Analysis of Synthesis Methods

Method Yield (%) Reaction Time Diastereomer Ratio Complexity
L-Cysteine Cyclization 70–85 4–24 h 1:1–3:2 Low
Ester Hydrolysis 56–65 36 h 1:1 Moderate
MCR with β-CD-SO₃H 78–82 6–8 h 3:2 Low

Key Observations :

  • The L-cysteine route offers the highest yield and scalability.
  • MCR methods reduce reaction time but require specialized catalysts.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antidiabetic Activity
    • Studies have indicated that thiazolidine derivatives exhibit significant antidiabetic properties. Specifically, (4R)-2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid has been explored for its ability to enhance insulin sensitivity and improve glycemic control in diabetic models.
    Study ReferenceFindings
    Demonstrated a reduction in blood glucose levels in diabetic rats.
    Showed improved insulin receptor sensitivity in vitro.
  • Anticancer Properties
    • Research has identified potential anticancer effects of thiazolidine derivatives. In vitro studies suggest that this compound may inhibit the proliferation of cancer cells and induce apoptosis.
    Study ReferenceFindings
    Inhibition of cell growth in breast cancer cell lines.
    Induction of apoptosis in leukemia cells via mitochondrial pathways.

Biological Studies

  • Neuroprotective Effects
    • The compound has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation.
    Study ReferenceFindings
    Reduced neuronal cell death in models of Alzheimer's disease.
    Decreased levels of inflammatory cytokines in neuroinflammation models.

Case Study 1: Antidiabetic Mechanism

A study conducted on diabetic rats evaluated the efficacy of (4R)-2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid as an antidiabetic agent. The compound was administered over a four-week period, resulting in a marked decrease in fasting blood glucose levels and improved lipid profiles compared to the control group.

Case Study 2: Anticancer Activity

In vitro experiments were performed using human breast cancer cell lines treated with varying concentrations of the compound. Results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations.

Mechanism of Action

The mechanism of action of 2-[4-(Dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Variations

The substituents on the phenyl ring at the 2-position of the thiazolidine ring significantly influence the compound’s properties. Key analogs include:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Properties/Applications References
2-[4-(Dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid -N(CH₃)₂ (para) C₁₂H₁₆N₂O₂S 252.33 g/mol High electron density; dye aggregation studies
2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid -Cl (para) C₁₀H₁₀ClNO₂S 243.71 g/mol Electron-withdrawing; potential antimicrobial activity
(4R)-2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid -CF₃ (para) C₁₁H₁₀F₃NO₂S 277.26 g/mol Lipophilic; used in enantioselective synthesis
2-(4-Isopropylphenyl)-1,3-thiazolidine-4-carboxylic acid -C(CH₃)₂ (para) C₁₃H₁₇NO₂S 251.34 g/mol Steric bulk; modulates solubility
2-(3-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid -OH (meta) C₁₀H₁₁NO₃S 225.26 g/mol Hydrogen-bonding; pharmaceutical leads

Key Observations:

  • Electron-Donating vs. Withdrawing Groups: The dimethylamino group in the target compound enhances electron density, facilitating π-π stacking in dye aggregates (e.g., TiO₂ surface applications) . In contrast, electron-withdrawing groups like -Cl or -CF₃ reduce electron density, altering redox properties and solubility .
  • Chirality: Enantiomers like (4R)-2-[4-(trifluoromethyl)phenyl] derivatives are critical in asymmetric synthesis and drug design .

Biological Activity

2-[4-(Dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid (CAS Number: 1375472-00-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the thiazolidine family and features a dimethylamino group attached to a phenyl ring. Its chemical formula is C12H16N2O2SC_{12}H_{16}N_{2}O_{2}S, and it has a boiling point of 481.4°C at 760 mmHg .

Antioxidant Activity

Research indicates that thiazolidine derivatives, including this compound, exhibit antioxidant properties. They have been shown to enhance the growth of Entamoeba histolytica trophozoites while reducing intracellular reactive oxygen species (ROS) levels. This suggests a role in cellular defense against oxidative stress, which is critical in various pathological conditions .

Anticancer Properties

The compound has demonstrated potential as an anticancer agent. In studies involving human cancer cell lines, it was found to possess cytotoxic effects, with IC50 values indicating significant inhibitory activity against HeLa (cervical cancer) cells . The structure-activity relationship (SAR) analysis highlights that modifications in the thiazolidine core can enhance potency against various cancer types.

Biological Activity Data Table

Activity Tested Model IC50 Value Reference
AntioxidantEntamoeba histolyticaN/A
Anticancer (HeLa)Human cervical cancer cells200 µg/mL
Tyrosinase InhibitionMushroom tyrosinase66.47% at 20 µM

Case Studies and Research Findings

  • Antioxidant Defense Mechanism
    A study demonstrated that thiazolidine-4-carboxylic acids could liberate L-cysteine when incubated with amebic lysates, suggesting enzymatic degradation pathways that may be beneficial in oxidative stress scenarios. This pathway indicates the potential for therapeutic applications in conditions characterized by oxidative damage .
  • Anticancer Efficacy
    The anticancer profile of derivatives of thiazolidine-4-carboxylic acid has been extensively studied. One notable compound showed potent activity against multiple cancer cell lines, including leukemia and breast cancer, with low toxicity towards normal cells, highlighting its therapeutic promise .
  • Tyrosinase Inhibition
    Another research effort focused on the compound's ability to inhibit tyrosinase, an enzyme critical in melanin production. The derivative exhibited competitive inhibition properties, suggesting potential applications in treating hyperpigmentation disorders .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-[4-(Dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves condensation of substituted benzaldehyde derivatives with cysteine or its analogs, followed by cyclization. For example, analogous thiazolidine-carboxylic acids are synthesized via Schiff base formation between aldehydes and cysteine, with cyclization under acidic or basic conditions . Catalysts like palladium or copper can enhance yields, while solvents such as DMF or toluene improve solubility. Optimization requires monitoring reaction kinetics (e.g., via TLC or HPLC) and adjusting parameters like pH, temperature, and catalyst loading .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural elucidation. 1^1H NMR confirms the presence of the dimethylamino group (δ ~2.8–3.2 ppm) and thiazolidine ring protons (δ ~3.5–4.5 ppm). Infrared (IR) spectroscopy identifies carboxylic acid C=O stretching (~1700 cm1^{-1}) and thiazolidine ring vibrations. High-resolution mass spectrometry (HRMS) validates molecular weight and purity .

Q. How does the compound’s solubility impact experimental design in biological assays?

  • Methodological Answer : The carboxylic acid moiety confers pH-dependent solubility, requiring buffered solutions (e.g., PBS at pH 7.4) for in vitro studies. For low solubility in aqueous media, dimethyl sulfoxide (DMSO) or ethanol (≤1% v/v) can be used, with controls to exclude solvent toxicity .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity and optimize synthesis?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) model reaction pathways and transition states. Tools like Gaussian or ORCA simulate intermediates, while machine learning (ML) algorithms analyze experimental datasets to predict optimal conditions (e.g., solvent, catalyst). ICReDD’s integrated computational-experimental workflows reduce trial-and-error by prioritizing high-yield pathways .

Q. How can contradictory data on biological activity (e.g., antimicrobial vs. inactive results) be resolved?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., bacterial strains, incubation times) or impurities. Validate results via:

  • Dose-response curves : Confirm activity across multiple concentrations.
  • Purity verification : Use HPLC (>95% purity) to exclude confounding byproducts.
  • Structural analogs : Compare with derivatives to identify critical functional groups (e.g., dimethylamino vs. hydroxyl substituents) .

Q. What mechanistic insights explain the compound’s potential enzyme inhibition?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding to enzyme active sites. For example, the thiazolidine ring may interact with catalytic residues via hydrogen bonding, while the dimethylamino group enhances lipophilicity for membrane penetration. Validate hypotheses with kinetic assays (e.g., IC50_{50} determination) and site-directed mutagenesis .

Q. How can reaction scalability challenges be addressed for multi-gram synthesis?

  • Methodological Answer : Transition from batch to flow chemistry improves reproducibility and heat management. Optimize parameters (residence time, pressure) using microreactors. For cyclization steps, immobilized catalysts (e.g., Pd/C) enable reuse and reduce metal contamination .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(Dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-[4-(Dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid

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